N-(benzo[b]thiophen-5-yl)cinnamamide
Description
N-(benzo[b]thiophen-5-yl)cinnamamide is a heterocyclic amide derivative featuring a benzo[b]thiophene core linked to a cinnamamide moiety. The benzo[b]thiophene scaffold is a bicyclic aromatic system with a sulfur atom, which imparts unique electronic and steric properties.
Properties
IUPAC Name |
(E)-N-(1-benzothiophen-5-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS/c19-17(9-6-13-4-2-1-3-5-13)18-15-7-8-16-14(12-15)10-11-20-16/h1-12H,(H,18,19)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYNPUNFRPFBFD-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(benzo[b]thiophen-5-yl)cinnamamide typically involves coupling reactions and electrophilic cyclization reactions. One common synthetic route includes the reaction of benzo[b]thiophene with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(benzo[b]thiophen-5-yl)cinnamamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(benzo[b]thiophen-5-yl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of N-(benzo[b]thiophen-5-yl)cinnamamide can be contextualized by comparing it to compounds with analogous frameworks:
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Substituent Impact on Bioactivity :
- Methoxy groups on the cinnamamide moiety (e.g., in benzo[d]thiazole derivatives) reduce platelet aggregation activity, while acetoxyl groups enhance it . This suggests that electron-donating vs. electron-withdrawing substituents critically influence activity.
- In 5-HT₁ ligands like E12, bulky substituents (e.g., 1-methylpiperidin-4-yl) enhance receptor binding, implying that steric effects in the benzo[b]thiophene core are significant for target engagement .
Core Heterocycle Comparison :
- Benzo[b]thiophene vs. benzo[d]thiazole: The sulfur atom's position alters electronic density and hydrogen-bonding capacity. Benzo[b]thiophene derivatives may exhibit stronger π-π stacking due to the fused aromatic system, whereas thiazole derivatives could favor hydrogen bonding via the nitrogen atom .
Physicochemical and Crystallographic Insights
- These tools highlight the importance of hydrogen-bonding networks in stabilizing molecular conformations, which may influence solubility and bioavailability .
- Molecular Weight and Lipophilicity: The molecular weight of this compound is estimated to be ~295 g/mol (based on similar compounds in ).
Biological Activity
N-(benzo[b]thiophen-5-yl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and other relevant biological properties.
Overview of the Compound
This compound belongs to a class of compounds known as cinnamides, which are recognized for their diverse pharmacological properties. The structural features of this compound suggest potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various cellular responses, including apoptosis in cancer cells and inhibition of microbial growth.
Efficacy Against Cancer Cell Lines
Research has demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes its effectiveness against different types of cancer:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 (liver cancer) | 10.28 | Strong growth inhibition |
| MDA-MB-231 (breast cancer) | 0.8 | Higher activity than doxorubicin |
| Jurkat E6.1 (T-cell leukemia) | 7.4 | Selective anticancer activity |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. Notably, the compound showed a potent effect against HepG2 cells with an IC50 value of 10.28 µM, indicating strong potential for liver cancer treatment.
Apoptotic Induction
Studies have shown that this compound induces apoptosis in cancer cells through mechanisms such as DNA fragmentation and chromatin condensation. The flow cytometric assays indicated a higher percentage of cells in the sub-G1 phase, suggesting that the compound effectively triggers apoptotic pathways in targeted cells.
Antimicrobial Properties
In addition to its anticancer activity, this compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it may possess significant activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is still required for comprehensive understanding.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of this compound on multiple cell lines using the MTT assay. Results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential with minimized side effects.
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that this compound interacts with the colchicine binding site on tubulin, disrupting microtubule dynamics essential for cell division. This interaction is crucial for its antiproliferative effects observed in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
